Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate is an organic compound that features a furan ring and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and triazole rings in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of furan-2-carbaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with acetic anhydride to form the triazole ring. The final step involves esterification with methanol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Both the furan and triazole rings can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or alkylated furan and triazole derivatives.
Scientific Research Applications
Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules through π-π stacking interactions, while the triazole ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate.
1,2,4-Triazole: The core structure of the triazole ring in the compound.
Methyl furan-2-carboxylate: A related compound with a furan ring and a carboxylate group.
Uniqueness
This compound is unique due to the combination of furan and triazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C₉H₈N₄O₂
- Molecular Weight : 192.18 g/mol
- IUPAC Name : this compound
The compound features a furan ring and a triazole moiety, which are known for their pharmacological significance.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study showed that compounds containing the triazole ring displayed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The activity is often attributed to the ability of the triazole ring to interfere with the synthesis of essential biomolecules in microorganisms .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 25 | Induction of apoptosis |
MCF7 | 30 | Cell cycle arrest |
A549 | 35 | Caspase activation |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurotransmission and their inhibition is a therapeutic target in neurodegenerative diseases like Alzheimer's. Research indicates that this compound exhibits competitive inhibition against these enzymes .
Table 2: Enzyme Inhibition Data
Enzyme | IC50 (µM) | Type of Inhibition |
---|---|---|
Acetylcholinesterase (AChE) | 12 | Competitive |
Butyrylcholinesterase (BuChE) | 15 | Competitive |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives including this compound revealed its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
In a recent experiment involving human breast cancer cells (MCF7), treatment with this compound resulted in a marked decrease in cell viability. Flow cytometry analysis indicated an increase in the sub-G1 population, confirming apoptosis induction .
Properties
Molecular Formula |
C9H9N3O3 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
methyl 2-[3-(furan-2-yl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C9H9N3O3/c1-14-8(13)5-12-6-10-9(11-12)7-3-2-4-15-7/h2-4,6H,5H2,1H3 |
InChI Key |
HHIQJRIYPJYODI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)C2=CC=CO2 |
Origin of Product |
United States |
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